![molecular formula C11H15ClN4O B2916640 [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2380141-48-8](/img/structure/B2916640.png)
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride, also known as MMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMH is a triazole derivative that has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been used as a building block for the synthesis of new triazole derivatives with improved biological activities. This compound has been investigated for its potential use in the development of new materials, such as polymers and coatings. This compound has also been used as a reagent for the determination of metal ions in analytical chemistry.
作用機序
The mechanism of action of [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of microorganisms and cancer cells by interfering with their metabolic pathways. This compound may also act by binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of different microorganisms, including bacteria and fungi. This compound has also been found to exhibit antitumor activity against different cancer cell lines. This compound has been shown to bind to metal ions, such as copper and zinc, and form stable complexes. This compound has also been found to exhibit antioxidant activity.
実験室実験の利点と制限
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be easily synthesized using different methods and can be obtained as a hydrochloride salt, which makes it easy to handle in the lab. This compound is also stable under different conditions and can be stored for a long time. This compound has low toxicity, which makes it safe to use in lab experiments. However, this compound has some limitations, including its solubility in water and its limited availability.
将来の方向性
There are several future directions for the research on [1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride. One direction is the synthesis of new this compound derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of this compound and its binding to metal ions. This compound can also be used as a building block for the synthesis of new materials with improved properties. This compound can also be used as a reagent for the determination of metal ions in different samples. Further research is needed to fully understand the potential applications of this compound in different fields.
Conclusion:
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound has several potential applications in different fields, and further research is needed to fully understand its potential.
合成法
[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride has been synthesized using different methods, including the reaction of 4-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole with formaldehyde and ammonia in the presence of a catalyst. Another method involves the reaction of 4-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole with chloroacetic acid, followed by reduction with sodium borohydride. The final product is obtained as a hydrochloride salt.
特性
IUPAC Name |
[1-(2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15;/h3-5,7H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUXZMZPZQKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)
![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)
![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)
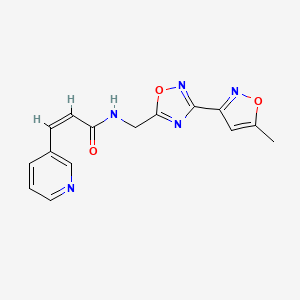
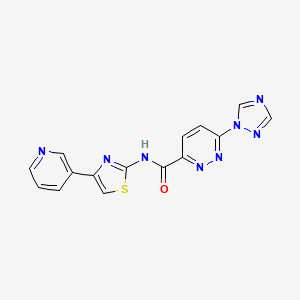
![N-(5-chloro-2-methoxyphenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2916563.png)
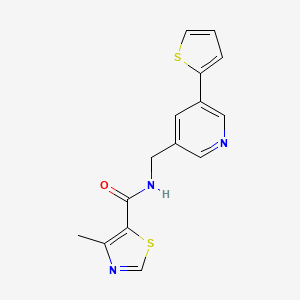

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)
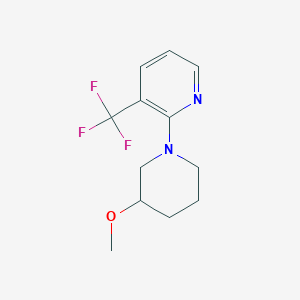
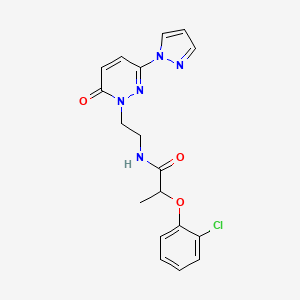
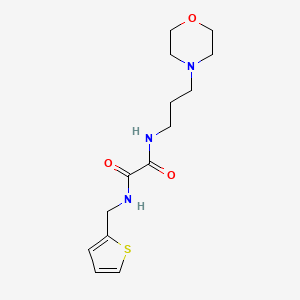
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)
